molecular formula C11H12O3 B14363935 1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- CAS No. 96573-21-6

1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)-

Cat. No.: B14363935
CAS No.: 96573-21-6
M. Wt: 192.21 g/mol
InChI Key: UBLLPSWTSHORBN-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is an organic compound that belongs to the class of benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group. This compound is known for its bioactive properties and is found in various applications, including pesticides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- can be synthesized from catechol with disubstituted halomethanes. The methylenation of catechols involves the use of disubstituted halomethanes in aprotic polar solvents .

Industrial Production Methods

The industrial production of this compound typically involves the hydroformylation of 5-(2-propenyl)-1,3-benzodioxole. This process results in a complex combination of hydrocarbons, including C10 olefins and paraffins, C11 alcohols, aldehydes, and acetals .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of 1,3-benzodioxole, such as 5-(2-propenyl)-1,3-benzodioxole and its hydroformylation products .

Scientific Research Applications

1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating the activity of enzymes and receptors, leading to various physiological responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is unique due to its specific structural features and bioactive properties.

Properties

CAS No.

96573-21-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-(2-methylprop-2-enoxy)-1,3-benzodioxole

InChI

InChI=1S/C11H12O3/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5H,1,6-7H2,2H3

InChI Key

UBLLPSWTSHORBN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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